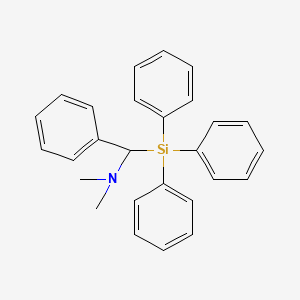
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group, a triphenylsilyl group, and a dimethylamino group attached to a central methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine typically involves the reaction of N,N-dimethyl-1-phenylmethanamine with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine involves its interaction with molecular targets through its amine and silyl groups. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-1-phenylethylamine: Similar structure but lacks the triphenylsilyl group.
N,N-Dimethyl-1-naphthylamine: Contains a naphthyl group instead of a phenyl group.
N,N-Dimethyl-1-ferrocenylethylamine: Contains a ferrocenyl group instead of a phenyl group.
Uniqueness: N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring silyl protection or specific interactions with silyl groups.
Properties
Molecular Formula |
C27H27NSi |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyl-1-triphenylsilylmethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(2)27(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3 |
InChI Key |
KJHGAWRVZCYMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



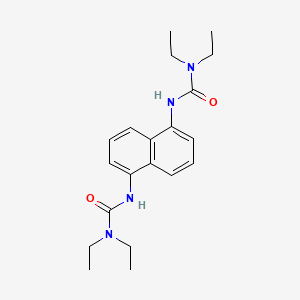
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
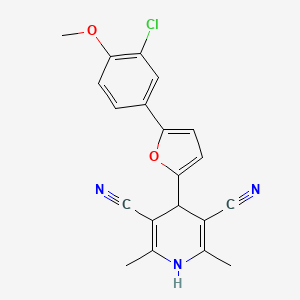
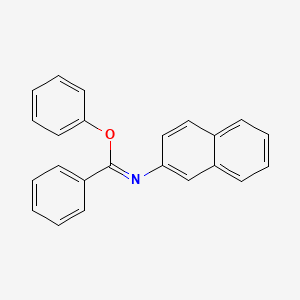
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)



![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
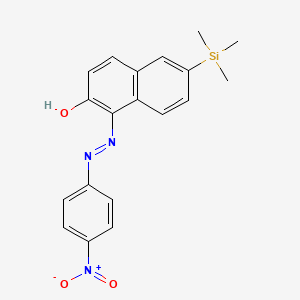


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
